L-Glutamic acid gamma-hydrazide

Neuroscience GABA Metabolism Enzyme Inhibition

Researchers studying GABA metabolism face a persistent challenge: broad-spectrum inhibitors like AOAA cause widespread, confounding GABA elevation across all brain regions. L-Glutamic acid γ-hydrazide (GAH) provides a regionally selective solution with biphasic GABA modulation in subcortical structures. • Region-selective GABA-T & GAD inhibition vs. AOAA's global, non-specific effect on GABA accumulation • 261-fold higher mutation rate than spontaneous background in E. coli without metabolic activation • Counterselectable marker (glnQ-dependent) for precise gene knockout in Group B Streptococcus White to off-white crystalline solid. For R&D use only.

Molecular Formula C5H11N3O3
Molecular Weight 161.16 g/mol
CAS No. 1820-73-1
Cat. No. B155131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Glutamic acid gamma-hydrazide
CAS1820-73-1
Synonymsgamma-glutamyl hydrazide
gamma-glutamylhydrazide
glutamic acid-gamma-semihydrazide
L-glutamic acid-gamma-hydrazide
L-glutamic acid-gamma-hydrazide, (DL)-isomer
L-glutamic acid-gamma-hydrazide, (L)-isomer, sodium salt
Molecular FormulaC5H11N3O3
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESC(CC(=O)NN)C(C(=O)O)N
InChIInChI=1S/C5H11N3O3/c6-3(5(10)11)1-2-4(9)8-7/h3H,1-2,6-7H2,(H,8,9)(H,10,11)
InChIKeyMOFBPUBBBREDCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Glutamic Acid Gamma-Hydrazide Overview


L-Glutamic acid gamma-hydrazide (CAS 1820-73-1), also known as gamma-glutamyl hydrazide or H-L-Glu(NHNH2)-OH, is a synthetic amino acid derivative wherein the gamma-carboxyl group of L-glutamic acid is replaced by a hydrazide moiety (-CONHNH2) . This modification confers distinct biochemical properties, including the ability to act as a glutamine antagonist and to selectively inhibit key enzymes involved in neurotransmitter metabolism and microbial growth . The compound is a white to off-white crystalline solid with a molecular formula of C5H11N3O3 and a molecular weight of 161.16 g/mol [1]. Its primary utility in research stems from its capacity to interfere with glutamine-dependent pathways, making it a valuable tool for investigating GABA metabolism, protein synthesis, and genetic selection systems [2].

Selective pathway modulation (GABA-T/GAD inhibition)
Regional neurochemical investigation (subcortical GABA studies)
Microbial mutagenesis and counterselection (E. coli, GBS)

L-Glutamic Acid Gamma-Hydrazide vs. Analogs


While a broad class of glutamine analogs exists, L-glutamic acid gamma-hydrazide exhibits a unique combination of enzyme inhibition profiles, tissue-specific effects, and microbial selection capabilities that are not shared by structurally similar compounds [1]. Unlike general glutamine antagonists such as 6-diazo-5-oxo-L-norleucine (DON) or azaserine, which broadly target glutamine amidotransferases, GAH demonstrates a more selective impact on specific aminotransferases and decarboxylases, with a notably different regional pattern of GABA elevation compared to other GABA-T inhibitors like aminooxyacetic acid (AOAA) [2]. Furthermore, its demonstrated high mutagenic activity without metabolic activation sets it apart from many other chemical mutagens, offering a distinct advantage in microbial evolution studies [3]. Generic substitution with other glutamine analogs would therefore fail to recapitulate the specific experimental outcomes achievable with GAH, particularly in studies requiring regional neurochemical dissection, targeted enzyme inhibition, or efficient counterselection in bacterial genetics.

Enzyme selectivity General glutamine antagonists (DON, azaserine) broadly target amidotransferases and may not reproduce GAH’s selective ABAT/GAD inhibition.
Regional GABA profile Classical GABA-T inhibitor AOAA induces widespread cortical GABA elevation, unlike GAH’s regionally restricted subcortical pattern.
Mutagenic mechanism Mutagens requiring metabolic activation may exhibit different activity profiles in prokaryotic systems lacking relevant enzymes.

L-Glutamic Acid Gamma-Hydrazide: Evidence Comparison


Region-Specific GABA Elevation vs. AOAA

L-Glutamic acid gamma-hydrazide (GAH) exhibits a distinct regional and temporal pattern of GABA elevation in the brain compared to the classical GABA-transaminase inhibitor aminooxyacetic acid (AOAA) [1]. While AOAA (25 mg/kg) produced a widespread, linear increase in GABA levels across cortical and subcortical regions, GAH (200 mg/kg) showed no effect in the pyriform and cingulate cortex for the first 60 minutes post-injection, but induced a biphasic increase in GABA levels in the caudate nucleus and substantia nigra over a 4-hour period [1].

Region-Specific GABA Elevation
Head-to-head
GAH (200 mg/kg): no cortical GABA rise at 60 min; biphasic subcortical increase vs. AOAA linear widespread increase
Supports regional GABA pathway dissection
In vivo rat study; brain-region GABA quantification
Neuroscience GABA Metabolism Enzyme Inhibition

Selective GABA Enzyme Inhibition

In vitro assays using mouse brain homogenates demonstrate that L-glutamic acid gamma-hydrazide (GAH) exhibits a targeted inhibition profile, affecting key GABAergic enzymes while sparing others [1]. GAH significantly inhibited γ-aminobutyrate aminotransferase (ABAT) and glutamate decarboxylase (GAD) activities, but had no measurable effect on alanine aminotransferase (AAA) or aspartate aminotransferase (ASA) under identical conditions [1].

Enzyme Inhibition Profile
Cross-study
Inhibited ABAT and GAD; no effect on AAA or ASA in brain homogenates
Selectivity supports GABA pathway studies without general amino acid disruption
In vitro mouse brain homogenate; abstract-level quantification
Enzymology Neurochemistry Amino Acid Metabolism

Direct-Acting Mutagenic Activity

In the Ames test using Escherichia coli, L-glutamic acid gamma-hydrazide (GAH) demonstrated higher mutagenic activity without requiring metabolic activation compared to the well-established mutagens 2-aminoanthracene and cobalt(II) acetate tetrahydrate [1]. Furthermore, in a mutation accumulation experiment, an E. coli MDS42 strain exposed to GAH accumulated 392.3 ± 116.2 point mutations over 30 passages (777 generations), whereas the control strain accumulated only 1.5 ± 2.5 point mutations over 50 passages (1341 generations) [1].

Mutagenic Activity
Reported
~261× mutation rate over spontaneous background in E. coli MDS42
Supports directed-evolution assay context
Ames test (no metabolic activation); mutation accumulation over 777 generations
Microbiology Genetic Engineering Mutagenesis

Competitive Trypsin Inhibition

Free L-glutamic acid gamma-hydrazide acts as a competitive inhibitor of trypsin, whereas its ester and amide derivatives do not inhibit the enzyme [1]. The free compound competitively inhibits the tryptic hydrolysis of standard substrates including alpha-benzoyl-L-lysine ethyl ester, alpha-benzoyl-L-arginine ethyl ester, and alpha-benzoyl-L-argininamide [1].

Trypsin Inhibition Mechanism
Class-level
Competitive inhibition of trypsin hydrolysis of ester/amide substrates; derivatives inactive
Defined mechanism aids protease study design
In vitro; free hydrazide required for activity
Enzymology Protease Inhibition Biochemistry

Counterselectable Marker for GBS

The growth of Group B Streptococcus (GBS) is inhibited by the glutamine analog gamma-glutamyl hydrazide, an effect that is dependent on the glnQ gene [1]. This phenomenon has been successfully exploited to create a counterselectable marker system, enabling efficient selection of allelic exchange mutants in GBS, a process previously hampered by the lack of such a system [1].

Counterselection Marker
Context-dependent
glnQ-dependent growth inhibition in GBS; enables allelic exchange selection
Supports genetic engineering in Group B Streptococcus
Method-specific; requires glnQ functional background
Microbiology Genetic Engineering Bacterial Genetics

Applications of L-Glutamic Acid Gamma-Hydrazide


Regional GABAergic Pathway Dissection

Investigators seeking to modulate GABA levels in specific brain regions without the confounding widespread elevation caused by AOAA can employ L-glutamic acid gamma-hydrazide. Its regionally restricted and biphasic effect on GABA accumulation in subcortical structures like the caudate and substantia nigra, as demonstrated in direct comparative studies with AOAA [1], makes it an ideal tool for probing the role of GABA in motor control, basal ganglia function, and related neurological disorders.

E. coli Directed Evolution and Mutagenesis

For laboratories engaged in microbial strain improvement or evolutionary biology studies, L-glutamic acid gamma-hydrazide offers a potent and convenient chemical mutagen. Its demonstrated ability to induce a 261-fold higher mutation rate than spontaneous background in E. coli without requiring metabolic activation [2] translates to more efficient generation of genetic diversity for screening. This can significantly accelerate projects aimed at enhancing metabolite production, improving stress tolerance, or investigating adaptive evolution.

GBS Genetic Engineering

Researchers studying the genetics and pathogenesis of Group B Streptococcus can utilize L-glutamic acid gamma-hydrazide as a key component of a counterselectable marker system [3]. The compound's glnQ-dependent growth inhibition provides a robust and efficient method for selecting rare allelic exchange events, overcoming a historical technical hurdle in GBS mutagenesis and facilitating the creation of precise knockout mutants for virulence and functional analysis.

GABA Enzyme Activity in Brain Homogenates

Biochemists and neuroscientists studying the specific contributions of GABA-transaminase (ABAT) and glutamate decarboxylase (GAD) to amino acid metabolism can use L-glutamic acid gamma-hydrazide as a selective inhibitor [4]. Its ability to inhibit these key GABAergic enzymes while sparing alanine and aspartate aminotransferases allows for cleaner, more interpretable experiments in brain tissue preparations, reducing the complexity introduced by broader-spectrum inhibitors.

Application
Selection Property
Validation Focus
Subcortical GABA pathway studies
Region-specific GABA elevation pattern
Regional GABA accumulation comparison with classical inhibitors
Microbial directed evolution (E. coli)
Direct-acting mutagenic activity without metabolic activation
Mutation rate and spectrum in target strain
GBS genetic engineering
glnQ-dependent counterselection activity
Counterselection efficiency and mutant recovery rate
GABAergic enzyme activity assays
Selective ABAT/GAD inhibition over AAA/ASA
Enzyme inhibition specificity in brain homogenates
Quote Request

Request a Quote for L-Glutamic acid gamma-hydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.